molecular formula C4H9BrClNO2 B2357052 (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride CAS No. 115527-76-9

(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride

Cat. No.: B2357052
CAS No.: 115527-76-9
M. Wt: 218.48
InChI Key: OMMIZEDQAAEZIO-MUWMCQJSSA-N
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Description

(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride typically involves the bromination of a suitable precursor, such as (2R,3R)-2-Amino-3-butanol. The reaction conditions often include the use of a brominating agent like hydrobromic acid or N-bromosuccinimide in an appropriate solvent. The reaction is carried out under controlled temperature and pH to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding butanoic acid derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of (2R,3R)-2-Amino-3-hydroxybutanoic acid, (2R,3R)-2-Amino-3-aminobutanoic acid, or (2R,3R)-2-Amino-3-mercaptobutanoic acid.

    Oxidation: Formation of (2R,3R)-2-Oxo-3-bromobutanoic acid.

    Reduction: Formation of (2R,3R)-2-Amino-3-butanol.

Scientific Research Applications

(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in enzyme inhibition and as a potential ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s chiral nature also contributes to its specificity and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-Amino-3-chlorobutanoic acid
  • (2R,3R)-2-Amino-3-iodobutanoic acid
  • (2R,3R)-2-Amino-3-fluorobutanoic acid

Uniqueness

(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride is unique due to its specific bromine substitution, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable in selective synthesis and targeted biological studies.

Properties

IUPAC Name

(2R,3R)-2-amino-3-bromobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,6H2,1H3,(H,7,8);1H/t2-,3+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMIZEDQAAEZIO-MUWMCQJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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